molecular formula C9H5N3O4 B3052563 6-Nitroquinoxaline-2-carboxylic acid CAS No. 4244-37-5

6-Nitroquinoxaline-2-carboxylic acid

Cat. No. B3052563
M. Wt: 219.15 g/mol
InChI Key: RYYYGQBDEGUYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09125937B2

Procedure details

To a solution of 6-nitroquinoxaline-2-carboxylic acid (6) (5.00 g, 22.8 mmol) (Higashida, S.; Sakurai, M.; Yabe, Y.; Nishihgaki, T.; Komai, T.; Handa, H. Preparation of peptide inhibitors of HIV protease, peptides capable of inhibiting the activity of HIV protease, their preparation and their therapeutic use. European Patent, EP 0 587 311, 1994) in dry ethanol (50 mL), was added under argon, concentrated sulfuric acid (750 μL). After being stirred at reflux for 7 h, the reaction mixture was cooled to room temperature and a saturated aqueous sodium carbonate solution (50 mL) was added. The solution was extracted with dichloromethane (3×30 mL) and the combined organic layers were dried on magnesium sulfate, filtered and evaporated to dryness to afford ester 7 (3.79 g, 15.3 mmol) as a brown solid. Yield 67%; mp 221-223° C.; IR (KBr) ν 1282, 1347, 1531, 1741 cm−1; 1H NMR (200 MHz, CDCl3) δ 1.58 (t, 3H, J=7 Hz), 4.68 (q, 2H, J=7 Hz), 8.53 (d, 1H, J=9 Hz), 8.68 (dd, 1H, J=2.5, 9 Hz), 9.14 (d, 1H, J=2.5 Hz), 9.72 (s, 1H); MS m/z 248 (M+1, 4), 203 (36), 175 (100), 128 (23), 101 (32), 75 (24).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
peptides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
750 μL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Yield
67%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[C:9]([C:14]([OH:16])=[O:15])[CH:8]=[N:7]2)([O-:3])=[O:2].S(=O)(=O)(O)O.C(=O)([O-])[O-].[Na+].[Na+].[CH2:28](O)[CH3:29]>>[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[C:9]([C:14]([O:16][CH2:28][CH3:29])=[O:15])[CH:8]=[N:7]2)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2N=CC(=NC2=CC1)C(=O)O
Step Two
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
peptides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
750 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the activity of HIV protease, their preparation and their therapeutic use
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 h
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with dichloromethane (3×30 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2N=CC(=NC2=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.3 mmol
AMOUNT: MASS 3.79 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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